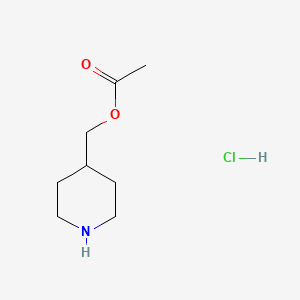
4-Piperidinylmethyl acetate hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
Piperidines, which include 4-Piperidinylmethyl acetate hydrochloride, are important synthetic fragments for designing drugs . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various methods have been developed for the synthesis of substituted piperidines .Molecular Structure Analysis
The molecular structure of 4-Piperidinylmethyl acetate hydrochloride consists of a piperidine ring attached to a methyl acetate group . The exact structure can be represented by the linear formula C8H16ClNO2 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Piperidinylmethyl acetate hydrochloride are not detailed in the available literature, piperidines in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Piperidinylmethyl acetate hydrochloride are not extensively documented in the available literature .Wissenschaftliche Forschungsanwendungen
1. Metabolic Activity Studies
4-Piperidinylmethyl acetate hydrochloride and related compounds have been investigated for their effects on metabolic activities. Studies on similar compounds, like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, revealed their potential in reducing food intake and weight gain in obese rats, indicating their relevance in metabolic research (Massicot, Steiner, & Godfroid, 1985).
2. Crystal and Molecular Structure Analysis
Research has also been conducted on the crystal and molecular structure of similar piperidine derivatives. For example, 4-Piperidinecarboxylic acid hydrochloride has been characterized using single crystal X-ray diffraction and other methods, highlighting the structural analysis applications of these compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
3. Synthesis and Evaluation of Derivatives
There's significant interest in synthesizing and evaluating piperidine derivatives for various applications. Studies like the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity demonstrate the diverse potential of these compounds in chemical and pharmaceutical research (Sugimoto et al., 1990).
4. Neuropharmacological Studies
Piperidinyl derivatives have been studied for their neuropharmacological effects. For instance, the impact of 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxyacetate) hydrochloride on feeding behavior and its low toxicity and lack of psychotropic activity mark its significance in neuropsychopharmacological research (Massicot, Thuillier, & Godfroid, 1984).
5. Pharmaceutical Application in PET Imaging
In the realm of medical imaging, derivatives of piperidinylmethyl acetate hydrochloride have been used in the synthesis of radioligands for PET studies. This highlights their application in the development of imaging agents for neuroscience research (Carpinelli et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Piperidines, including 4-Piperidinylmethyl acetate hydrochloride, are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
piperidin-4-ylmethyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-2-4-9-5-3-8;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWKKUOFGNRRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1395070.png)
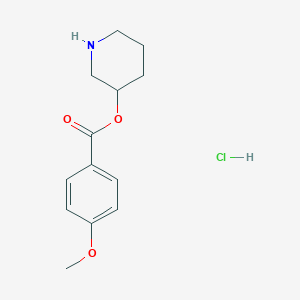
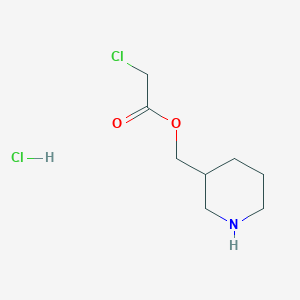
![4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine](/img/structure/B1395075.png)


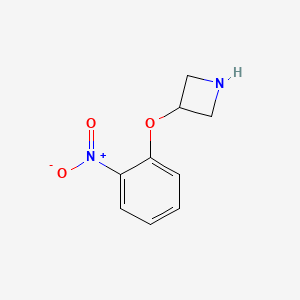
![3-(Chloromethyl)-4-[(2-chloropyridin-3-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1395079.png)
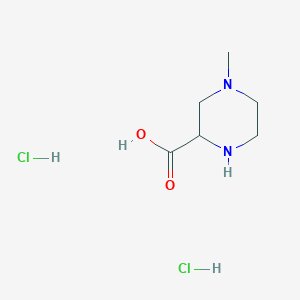

![1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1395083.png)
![1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1395084.png)

